molecular formula C11H14N2O2 B13195938 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13195938
M. Wt: 206.24 g/mol
InChI Key: GIPWDVCMAQMKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2-chloropyridine-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antimicrobial activity, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-9(7-4-5-7)12-8-3-1-2-6-13(8)10/h7H,1-6H2,(H,14,15)

InChI Key

GIPWDVCMAQMKHW-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2C(=O)O)C3CC3)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.